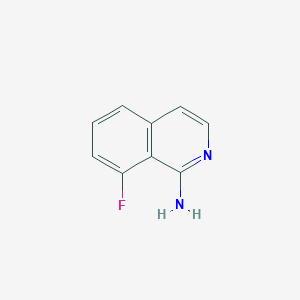

8-Fluoroisoquinolin-1-amine

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical Sciences

Isoquinoline and its derivatives are a class of compounds with a broad spectrum of applications, making them a significant focus in both organic chemistry and pharmacology. amerigoscientific.com The unique structural and electronic properties of the isoquinoline nucleus make it a versatile building block, or synthon, for the creation of more complex molecules. researchgate.net These derivatives are not only found in a diverse range of natural products, particularly alkaloids like papaverine (B1678415) and berberine, but are also key components in many synthetic compounds with significant biological activity. amerigoscientific.comwikipedia.org

In the realm of materials science, isoquinoline derivatives are being explored for the development of advanced materials with tailored electrical, optical, and mechanical properties. amerigoscientific.com Their ability to act as ligands in the formation of metal-organic frameworks (MOFs) highlights their utility in creating porous materials for applications such as gas storage and catalysis. amerigoscientific.com The rich and varied chemistry of isoquinolines has established them as a privileged scaffold in synthetic and medicinal chemistry. nih.gov

Role of Fluorine Substitution in Organic and Medicinal Chemistry Research

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. tandfonline.comsioc-journal.cn The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a molecule. tandfonline.com

In medicinal chemistry, fluorination is a powerful tool used to enhance a range of pharmacokinetic and physicochemical properties of a drug candidate. tandfonline.com Strategic fluorine substitution can lead to:

Increased Metabolic Stability: The high strength of the C-F bond can block metabolically vulnerable sites on a molecule, preventing its breakdown by enzymes in the body and thus extending its duration of action. tandfonline.comresearchgate.net

Enhanced Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets, such as proteins and enzymes, potentially increasing the potency of a drug. tandfonline.comsioc-journal.cn

Improved Membrane Permeability: The lipophilicity of fluorine can be modulated to improve a molecule's ability to cross cell membranes, a crucial factor for drug absorption and distribution. mdpi.com

Research Trajectories of 8-Fluoroisoquinolin-1-amine

The convergence of the valuable isoquinoline scaffold with the strategic benefits of fluorine substitution has led to significant interest in fluorinated isoquinolines, including this compound. Research into this specific compound and its analogues is driven by the desire to synthesize novel molecules with potentially enhanced biological activities and unique chemical properties. While detailed public research on the specific trajectories of this compound is emerging, the general interest in functionally substituted isoquinolines suggests its utility as a key intermediate in the synthesis of more complex molecular architectures for various research applications. The presence of the fluorine atom at the 8-position and the amine group at the 1-position provides two distinct points for further chemical modification, making it a versatile building block for combinatorial chemistry and the exploration of new chemical space.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHZRSCYULMEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Fluoroisoquinolin 1 Amine and Its Derivatives

Regioselective Synthesis of Fluorinated Isoquinoline (B145761) Scaffolds

The precise placement of a fluorine atom onto the isoquinoline framework is a key challenge in the synthesis of compounds like 8-Fluoroisoquinolin-1-amine. Researchers have developed various strategies to achieve regioselectivity, with transition metal-catalyzed reactions being at the forefront of these efforts.

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers a powerful toolkit for the formation of carbon-fluorine and carbon-nitrogen bonds, which are essential for the synthesis of this compound. nih.gov Catalysts based on palladium, rhodium, copper, nickel, and manganese have all been explored for their ability to facilitate the construction of the isoquinoline core and introduce the desired functional groups with high selectivity. nsf.gov

Palladium catalysts are widely used in cross-coupling reactions to form C-N and C-C bonds, which are crucial steps in building the substituted isoquinoline skeleton. For instance, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully demonstrated to produce a variety of isoquinoline-1-carboxamides. mdpi.com While this study does not directly describe the synthesis of the 8-fluoro derivative, the methodology could potentially be adapted by starting with an appropriately fluorinated and iodinated isoquinoline precursor.

Another relevant palladium-catalyzed method is the Suzuki cross-coupling reaction. This reaction has been employed to synthesize 8-arylisoquinoline derivatives from 8-bromotetrahydroisoquinolin-4-one. researchgate.net This highlights the utility of palladium catalysis in functionalizing the 8-position of the isoquinoline ring system. The synthesis of this compound could be envisioned through a pathway involving a palladium-catalyzed amination of a suitable 8-fluoro-1-halo-isoquinoline intermediate.

The versatility of palladium catalysis is further demonstrated in the aminocarbonylation of isoquinolines using chloroform (B151607) as a carbon monoxide source, a technique that allows for milder reaction conditions. nih.gov This approach has been applied to the synthesis of various isoquinoline and quinoline (B57606) derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Functionalization

| Catalyst System | Substrate | Product Type | Reference |

| Pd(OAc)₂/PPh₃ | 1-Iodoisoquinoline | Isoquinoline-1-carboxamides | mdpi.com |

| Pd(OAc)₂/XantPhos | 1-Iodoisoquinoline | Isoquinoline-1-carboxamides | mdpi.com |

| Not Specified | 8-Bromotetrahydroisoquinolin-4-one | 8-Arylisoquinoline derivatives | researchgate.net |

| Not Specified | Isoquinolines | Aminocarbonylated isoquinolines | nih.gov |

| Not Specified | 5,7-Diiodo-8-benzyloxyquinoline | 5-Carboxamido-7-iodo-8-benzyloxyquinolines | researchgate.net |

Rhodium catalysts have proven effective in the synthesis of isoquinolines through C-H activation and annulation reactions. nsf.gov For example, rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes presents a direct route to the isoquinoline core. nsf.gov While not specific to the 8-fluoro derivative, this methodology offers a convergent approach to constructing the fundamental isoquinoline structure.

Another rhodium-catalyzed approach involves the use of a hydrazone as an oxidizing directing group for the synthesis of isoquinolines. nsf.gov Additionally, rhodium catalysis has been utilized for the alkylation of aromatic amides bearing an 8-aminoquinoline (B160924) directing group. researchgate.net This demonstrates the potential for functionalizing the C-7 position, which is adjacent to the target fluorine atom in this compound.

Copper catalysis is a valuable tool for C-N and C-halogen bond formation. Copper(I)-catalyzed reactions have been developed for the synthesis of β-lactams from 8-aminoquinoline-oriented buteneamides, showcasing the utility of the 8-aminoquinoline group in directing reactivity. rsc.org

In the context of halogenation, a copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines has been reported. nih.gov This method utilizes acyl halides as the source for both the acyl and halide moieties. While this reaction targets the C5 position, it underscores the potential of copper catalysis for regioselective halogenation of the quinoline ring system, which could be adapted for fluorination at the C8 position with appropriate starting materials and reagents.

Furthermore, copper-catalyzed C-H amination of ferrocenes directed by an 8-aminoquinoline amide has been achieved, demonstrating the ability of copper to facilitate C-N bond formation at a specific position guided by the 8-aminoquinoline moiety. researchgate.netelsevierpure.comnih.gov

Nickel catalysis has emerged as a cost-effective alternative to palladium for various cross-coupling reactions. Nickel-catalyzed annulation of 2-iodobenzaldimines with alkynes provides an efficient route to isoquinolines. nsf.gov

More specifically related to the target compound, a nickel-catalyzed C-5 fluorination of 8-aminoquinolines using N-Fluorobenzenesulfonimide (NFSI) as the fluorine source has been developed. researchgate.net This reaction proceeds with high selectivity for the C-5 position. While not the desired C-8 position, this result is significant as it demonstrates the feasibility of nickel-catalyzed C-H fluorination on the quinoline scaffold. Further research could potentially adapt this methodology to achieve fluorination at the 8-position by modifying the directing group or reaction conditions.

Nickel catalysis has also been employed for the N,N-diarylation of 8-aminoquinoline with sterically hindered aryl bromides, indicating its utility in forming C-N bonds at the 8-position. researchgate.net

Table 2: Nickel-Catalyzed Reactions for Quinoline and Isoquinoline Synthesis and Functionalization

| Catalyst | Substrate | Reagent | Product Type | Reference |

| Not specified | 2-Iodobenzaldimines | Alkynes | Isoquinolines | nsf.gov |

| NiSO₄ | 8-Aminoquinoline derivatives | NFSI | C-5 Fluorinated 8-aminoquinolines | researchgate.net |

| Not specified | 8-Aminoquinoline | Aryl bromides | N,N-Diaryl-8-aminoquinolines | researchgate.net |

Gold(I)-Catalyzed Reactions

Gold catalysts, known for being cost-effective, non-toxic, and resistant to redox reactions, have been employed to develop efficient syntheses of isoquinolines with high atom economy via gold-catalyzed cyclization. southwestern.edu A key starting material for this cyclization can be synthesized through a Sonogashira cross-coupling of 2-iodobenzonitrile (B177582) followed by the reduction of the nitrile to an amine. southwestern.edu The subsequent gold(I)-catalyzed cyclization has been shown to proceed exclusively through a selective 6-endo-dig pathway, a result of the stability of the benzylic carbocation intermediate formed during the reaction. southwestern.edu

A significant challenge in this methodology is the formation of an N-oxide byproduct. southwestern.edu To address this, the synthetic scheme has been modified to include the freeze-pump-thaw method and the addition of protecting groups such as tert-butyloxycarbonyl (Boc) and tosyl (Ts). southwestern.edu These modifications have successfully prevented the formation of the N-oxide and achieved high yields of the desired isoquinoline. southwestern.edu Current research is focused on optimizing the deprotection of the isoquinoline with both protecting groups and expanding the reaction's scope to include secondary and tertiary nucleophiles. southwestern.edu

Non-Catalyzed Synthetic Strategies

Transition-metal-free approaches offer an alternative for the synthesis of isoquinoline derivatives. One such method involves the reaction of 2-(formylphenyl)acrylates and phenacyl azides, which provides 3-keto-isoquinolines in very good yields. organic-chemistry.org Another strategy utilizes the reaction of iminoalkynes with various electrophiles under mild conditions to produce substituted isoquinolines. organic-chemistry.org Additionally, a catalyst-free, atom-economical, and environmentally benign route for synthesizing benzimidazo[2,1-a]isoquinoline (B1203507) has been developed by reacting 2-ethynylbenzaldehyde (B1209956) with ortho-phenylenediamines in ethanol (B145695) at room temperature. researchgate.net

Directed Ortho-Metallation and Lithiation-Based Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide an organolithium reagent, such as n-butyllithium, to deprotonate the aromatic ring at the ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org This method offers high regioselectivity, targeting the ortho position exclusively, unlike typical electrophilic aromatic substitutions that often yield a mixture of ortho and para products. wikipedia.org

The strength of the DMG is crucial for the efficiency of the reaction, with common DMGs including amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.orgorganic-chemistry.org The choice of the organolithium reagent and additives like tetramethylethylenediamine (TMEDA) can also influence the reactivity. baranlab.org While traditionally applied to anilines and benzylamines, DoM has been extended to other systems, including the synthesis of enantiopure benzylamines. wikipedia.org

Construction of the 1-Aminoisoquinoline (B73089) Moiety

The 1-aminoisoquinoline core is a key structural motif in many biologically active compounds. Various synthetic strategies have been developed to construct this moiety, including C-H functionalization, cyclization reactions, and nucleophilic aromatic substitution.

C-H Functionalization and Annulation Cascade Reactions

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for synthesizing 1-aminoisoquinolines. Rhodium(III) catalysts have been particularly effective in this regard.

One notable method involves the Rh(III)-catalyzed C–H/N–H bond functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diketones. acs.org Another efficient strategy is the Rh(III)-catalyzed C–H cascade annulation of benzamidine (B55565) hydrochlorides with iodonium (B1229267) ylides, which serves as a safe carbene precursor, to produce various 1-aminoisoquinoline derivatives in moderate to good yields. acs.org

Rhodium(III) has also been used to catalyze the oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes, leading to N-substituted 1-aminoisoquinolines with high selectivity. nih.gov Furthermore, a mechanistically interesting Rh(III)-catalyzed hydrazone-directed ortho C–H bond activation and annulation has been developed that proceeds without an external oxidant. acs.org This reaction involves C-C and C-N bond formation along with N-N bond cleavage. acs.org

Manganese-catalyzed radical cascade annulations of alkyne-tethered N-alkoxyamides provide a route to polycyclic isoquinolin-1(2H)-ones under mild, additive-free conditions. rsc.org

| Catalyst | Reactants | Product | Key Features |

| Rh(III) | N-Aryl Amidines, Cyclic 2-Diazo-1,3-diketones | 1-Aminoisoquinolines | C-H/N-H bond functionalization. acs.org |

| Rh(III) | Benzamidine Hydrochlorides, Iodonium Ylides | 1-Aminoisoquinoline Derivatives | Cascade annulation, safe carbene precursor. acs.org |

| Rh(III) | N-Aryl/Alkyl Benzamidines, Alkynes | N-Substituted 1-Aminoisoquinolines | High selectivity in oxidative coupling. nih.gov |

| Rh(III) | Hydrazones | Substituted Isoquinolines | No external oxidant, N-N bond cleavage. acs.org |

| Mn(acac)2 | Alkyne-Tethered N-Alkoxyamides | Polycyclic Isoquinolin-1(2H)-ones | Radical cascade annulation, mild conditions. rsc.org |

Cyclization and Ring Assembly Methods

Various cyclization and ring assembly strategies have been developed for the synthesis of the isoquinoline core. Traditional methods like the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet–Spengler reactions often require harsh conditions. thieme.de

More modern approaches offer milder alternatives. For instance, a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes has been developed to synthesize 1-alkylisoquinolines. thieme.de Gold(III)-mediated domino reactions of 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) provide a facile route to 1-aminoisoquinoline derivatives under mild conditions. acs.orgnih.gov

Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides is another efficient method for synthesizing substituted isoquinolines. organic-chemistry.org Additionally, an aza-Robinson annulation strategy has been described for the synthesis of fused bicyclic amides, which can be precursors to alkaloids. nih.gov This involves a base-catalyzed conjugate addition of cyclic imides to vinyl ketones, followed by an acid-mediated intramolecular aldol (B89426) condensation. nih.gov

A concise approach to prepare isoquinoline analogues involves reacting pyridines with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions, tolerating a variety of functional groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNA) presents a viable pathway for introducing an amino group onto an isoquinoline ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, a nucleophile displaces a suitable leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org

The reactivity of the aryl halide is significantly influenced by the presence of electron-withdrawing substituents ortho and para to the leaving group, which stabilize the Meisenheimer complex. wikipedia.orglibretexts.org Pyridines and other heteroaromatic compounds are particularly reactive in SNAr reactions. wikipedia.org A classic example is the Chichibabin reaction, where pyridine (B92270) reacts with an alkali-metal amide to form 2-aminopyridine. wikipedia.org

Derivatization from Precursor Structures

A key strategy for generating derivatives of this compound involves the chemical modification of a pre-existing, closely related molecular framework. One such versatile precursor is 8-fluoro-3,4-dihydroisoquinoline (B12937770). This intermediate provides a robust scaffold for introducing a variety of substituents at different positions of the isoquinoline ring system.

A notable transformation of 8-fluoro-3,4-dihydroisoquinoline is its conversion to 1,8-disubstituted tetrahydroisoquinolines. tandfonline.com This multi-step process typically begins with the reduction of the dihydroisoquinoline precursor, followed by alkylation reactions to introduce diversity at position 1 of the tetrahydroisoquinoline core. tandfonline.com Furthermore, the fluorine atom at position 8 can be exchanged for an amine group, yielding 8-amino-3,4-dihydroisoquinolines. These amino-derivatives serve as crucial starting materials for the synthesis of 1-substituted 8-amino-tetrahydroisoquinolines, expanding the accessible chemical space of this compound class. tandfonline.comrsc.org

The derivatization can also be achieved through palladium-catalyzed cross-coupling reactions. For instance, isoquinolones, which can be synthesized from related precursors, can be transformed into their corresponding triflate-substituted isoquinolines. These triflates are excellent substrates for Suzuki and Sonogashira coupling reactions, allowing for the introduction of various aryl and alkynyl groups at the C1 position. researchgate.net The triflate group can also be removed, providing a pathway to isoquinolines with a specific substitution pattern. researchgate.net

Table 1: Derivatization Reactions from Isoquinoline Precursors

| Precursor | Reagents and Conditions | Product | Reference |

|---|

Enantioselective and Stereocontrolled Synthetic Pathways

The development of enantioselective and stereocontrolled methods for the synthesis of this compound and its chiral derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their specific three-dimensional arrangement. While specific literature on the enantioselective synthesis of this compound is scarce, general strategies for the stereocontrolled synthesis of isoquinoline alkaloids and chiral amines can be adapted. rsc.orgacs.org

One established approach involves the use of chiral auxiliaries. A chiral amine, for example, can be condensed with a prochiral aldehyde to form a chiral imine. Subsequent addition of a nucleophile, such as a phosphite, can proceed with high diastereoselectivity, leading to the formation of an enantioenriched α-aminophosphonate, which can be further converted to the desired chiral amine. nih.gov The stereochemical outcome is directed by the chiral auxiliary, which is typically removed in a later step. acs.org

Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral catalysts, such as those based on rhodium or other transition metals, can facilitate the enantioselective coupling of prochiral substrates. nih.gov For instance, the oxidative coupling of N-aryl benzamidines with alkynes, catalyzed by a chiral rhodium complex, can produce N-substituted 1-aminoisoquinolines with high enantioselectivity. nih.gov Another powerful technique is the [2+2+2] cyclotrimerization of chiral 4-azaocta-1,7-diynes, promoted by a Wilkinson catalyst, to yield 1,2,3,4-tetrahydroisoquinolines with substituents at various positions. exlibrisgroup.com

Table 2: General Strategies for Enantioselective Amine and Isoquinoline Synthesis

| Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the stereoselective formation of a new chiral center. | Condensation of a chiral amine with an aldehyde to form a chiral imine, followed by diastereoselective nucleophilic addition. | acs.orgnih.gov |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. | Rhodium-catalyzed oxidative coupling of N-aryl benzamidines with alkynes. | nih.gov |

| Substrate-Controlled Synthesis | The stereochemistry of the starting material dictates the stereochemistry of the product. | [2+2+2] cyclotrimerization of a chiral 4-azaocta-1,7-diyne to form a chiral tetrahydroisoquinoline. | exlibrisgroup.com |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and improve safety. nih.gov Traditional synthetic methods for quinolines and isoquinolines often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste. tandfonline.comnih.gov

A key area of focus is the replacement of conventional volatile organic solvents with greener alternatives. Biomass-derived solvents, such as γ-valerolactone (GVL) and ethyl levulinate (EtLev), have shown promise as reaction media for palladium-catalyzed aminocarbonylation reactions to produce isoquinoline-1-carboxamides, a class of compounds related to the target molecule. nih.gov These solvents are often biodegradable and have a lower toxicity profile. The use of water as a solvent, particularly in micellar systems, is another attractive green approach. tandfonline.com

The development of catalytic processes, especially those that avoid the use of toxic heavy metals, is a major goal. nih.gov While many syntheses of isoquinolines rely on metal catalysts, research is ongoing to develop metal-free catalytic systems or to use more benign and recyclable catalysts. nih.gov For fluorination reactions specifically, exploring the use of greener solvents like cyclopentanone (B42830) and Cyrene is an active area of research to replace more hazardous traditional solvents. wpmucdn.com

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Potential Benefits | Reference |

|---|---|---|---|

| Use of Greener Solvents | Replacement of DMF with biomass-derived solvents like GVL and EtLev in Pd-catalyzed reactions. | Reduced toxicity, biodegradability, derived from renewable resources. | nih.gov |

| Energy Efficiency | Microwave-assisted and ultrasound-promoted synthesis. | Shorter reaction times, lower energy consumption. | nih.gov |

| Atom Economy | One-pot, multi-component reactions. | Fewer synthetic steps, reduced waste, improved efficiency. | tandfonline.comnih.gov |

| Catalysis | Development of metal-free catalytic systems or use of benign and recyclable catalysts. | Reduced toxicity, easier purification, potential for catalyst recycling. | nih.gov |

| Sustainable Fluorination | Investigating the use of green solvents like cyclopentanone and Cyrene for fluorination reactions. | Reduced use of hazardous solvents in fluorination steps. | wpmucdn.com |

Chemical Reactivity and Derivatization of 8 Fluoroisoquinolin 1 Amine

Reactivity at the C1-Amino Position

The amino group at the C1 position of the isoquinoline (B145761) ring is a key site for derivatization. Its reactivity is influenced by the electronic properties of the heterocyclic ring system.

The C1-amino group in 8-Fluoroisoquinolin-1-amine exhibits nucleophilic character, readily participating in reactions with electrophiles. google.comCurrent time information in Bangalore, IN. This nucleophilicity allows for the formation of various functional groups, with amidation being a prominent example. Amidation reactions involve the acylation of the amino group with reagents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are fundamental in medicinal chemistry for creating amide linkages, which are prevalent in biologically active molecules. ambeed.com

The reactivity of the amino group can be modulated by the electronic nature of the isoquinoline ring. While the nitrogen lone pair is available for nucleophilic attack, its reactivity is somewhat attenuated compared to simple alkylamines due to delocalization into the aromatic system. google.com Nevertheless, it readily undergoes acylation under standard conditions. For instance, the amino group can be converted to a carbamate (B1207046), a common protecting group strategy and a functional group in its own right. A patent describes the formation of a tert-butyl carbamate by reacting this compound with an appropriate reagent, which then allows for further functionalization of the isoquinoline core. rsc.org

Table 1: Representative Amidation and Carbamate Formation Reactions This table is illustrative and based on general amidation principles and specific examples from patent literature.

| Reactant 1 | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Acid Chloride (R-COCl) | N-(8-fluoroisoquinolin-1-yl)amide | ambeed.com |

| This compound | Carboxylic Anhydride ((RCO)₂O) | N-(8-fluoroisoquinolin-1-yl)amide | ambeed.com |

| This compound | Boc Anhydride ((Boc)₂O) | tert-butyl (8-fluoroisoquinolin-1-yl)carbamate | rsc.org |

The general mechanism involves the nucleophilic attack of the amine on the imidoester, followed by the elimination of an alcohol. The resulting amidine is a versatile functional group in its own right, known for its presence in various biologically active compounds and its utility as a synthetic intermediate. While specific examples of imidoester crosslinking with this compound are not detailed in the reviewed literature, the established reactivity of primary amines with imidoesters provides a strong basis for this transformation. acs.org The synthesis of amidines can also be achieved through various other methods, such as the addition of amines to nitriles. libretexts.org

Reactivity of the C8-Fluorine Atom

The fluorine atom at the C8 position significantly influences the electronic properties of the isoquinoline ring and can itself be a site for substitution, although it is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions unless the ring is highly activated.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. In this reaction, a nucleophile displaces a halide on an aromatic ring. The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.

This inductive effect also influences the basicity and nucleophilicity of the C1-amino group. The electron-withdrawing fluorine atom reduces the electron density on the nitrogen of the amino group, thereby decreasing its basicity and nucleophilicity compared to a non-fluorinated analogue. google.com This modulation of reactivity can be advantageous in controlling selectivity in certain synthetic steps.

Cross-Coupling Reactions of Substituted Isoquinolines

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex aromatic and heteroaromatic systems. Derivatives of this compound can be effectively utilized in such reactions to introduce a wide variety of substituents onto the isoquinoline core.

A key strategy involves the introduction of a more reactive leaving group, such as iodine or bromine, at another position on the ring to facilitate cross-coupling. For example, a patent discloses the iodination of tert-butyl (8-fluoroisoquinolin-1-yl)carbamate at the C4 position using N-Iodosuccinimide. rsc.org The resulting 4-iodo derivative serves as a versatile precursor for Suzuki and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl or heteroaryl groups at the C4 position, demonstrating the utility of this approach for building molecular complexity. rsc.org

Table 2: Example of a Cross-Coupling Reaction Sequence for a Substituted this compound Derivative This table is based on a reaction sequence described in patent literature.

| Step | Starting Material | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Boc Anhydride | tert-butyl (8-fluoroisoquinolin-1-yl)carbamate | Protection of the amino group | rsc.org |

| 2 | tert-butyl (8-fluoroisoquinolin-1-yl)carbamate | N-Iodosuccinimide (NIS) | tert-butyl (8-fluoro-4-iodo-isoquinolin-1-yl)carbamate | Introduction of a leaving group for cross-coupling | rsc.org |

| 3 | tert-butyl (8-fluoro-4-iodo-isoquinolin-1-yl)carbamate | Arylboronic acid, Pd catalyst | tert-butyl (4-aryl-8-fluoro-isoquinolin-1-yl)carbamate | Suzuki cross-coupling to form a C-C bond | rsc.org |

This stepwise functionalization highlights a common and effective strategy in modern organic synthesis, where the inherent reactivity of the starting material is augmented by the introduction of other functional groups to enable a broader range of chemical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For a substrate like this compound, the fluorine atom could potentially participate as the halide equivalent, though aryl fluorides are generally less reactive than other aryl halides. The reaction would typically involve the coupling of the 8-fluoro position with various aryl or vinyl boronic acids or esters.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent system is crucial for achieving high yields and can be tailored based on the specific coupling partners.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Note: The following table is based on general procedures for Suzuki-Miyaura couplings of challenging aryl fluorides and serves as a theoretical guide for this compound, as specific examples are not widely reported.)

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Not Reported |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | CsF | Dioxane | 110 | Not Reported |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Not Reported |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine which can also serve as the solvent. wikipedia.org For this compound, this reaction would introduce an alkynyl substituent at the 8-position.

The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. youtube.com Copper-free Sonogashira protocols have also been developed to avoid the use of the copper co-catalyst. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling (Note: This table presents generalized conditions for Sonogashira couplings involving aryl fluorides, providing a potential framework for reactions with this compound.)

| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | Not Reported |

| Trimethylsilylacetylene | Pd(OAc)₂ (3) | - (Copper-free) | TBAF | THF | 60 | Not Reported |

| 1-Heptyne | Pd(dppf)Cl₂ (2) | CuI (5) | DIPA | Toluene | 90 | Not Reported |

Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would involve the fluorine atom acting as a leaving group to introduce a new amino substituent at the 8-position. The existing amino group at the 1-position might require protection depending on the reaction conditions and the incoming amine's reactivity.

The mechanism proceeds via oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the broad applicability of this reaction. wikipedia.org

Table 3: Representative Conditions for Buchwald-Hartwig Coupling (Note: The conditions below are generalized for the amination of aryl fluorides and serve as a hypothetical guide for this compound.)

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | Not Reported |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | Not Reported |

| Benzylamine | Pd(OAc)₂ (3) | Johnphos (6) | Cs₂CO₃ | t-BuOH | 100 | Not Reported |

Heck Coupling

The Heck coupling reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 8-position of the isoquinoline ring. The success of the Heck reaction with aryl fluorides is often dependent on the use of specific ligands and reaction conditions.

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. wikipedia.org

Table 4: Representative Conditions for Heck Coupling (Note: This table outlines general conditions for Heck couplings with aryl fluorides, suggesting a possible approach for this compound.)

| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | Not Reported |

| n-Butyl acrylate | Pd(OAc)₂ (2) | Herrmann's catalyst (4) | NaOAc | NMP | 140 | Not Reported |

| Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | Not Reported |

Oxidation and Reduction Chemistry of the Isoquinoline Ring System

The oxidation and reduction chemistry of the isoquinoline ring system, while not extensively documented specifically for this compound, can be inferred from the behavior of related isoquinoline derivatives.

Oxidation: The isoquinoline ring is generally resistant to oxidation under mild conditions. However, under strong oxidative conditions, cleavage of the ring can occur. The presence of the electron-donating amino group may influence the regioselectivity of oxidative processes.

Reduction: The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method to reduce the heterocyclic ring. For instance, the reduction of 8-nitroisoquinoline (B1594253) to 8-aminoisoquinoline (B1282671) is a known transformation, typically achieved using reagents like sodium borohydride (B1222165) with a copper complex catalyst. chemicalbook.com The complete reduction of the isoquinoline ring to a tetrahydroisoquinoline is also a common transformation. For example, some 5-anilino-8-benzyloxyquinolines have been reduced to the corresponding 1,2,3,4-tetrahydro-8-hydroxyquinoline derivatives via catalytic hydrogenation. ias.ac.in It is plausible that this compound could undergo similar reductions to yield the corresponding tetrahydroisoquinoline derivative, a scaffold of significant interest in medicinal chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering a definitive structural proof.

For 8-Fluoroisoquinolin-1-amine, which exists as a crystalline solid, single-crystal X-ray diffraction would be the ideal method for structural elucidation. chemshuttle.com The process involves irradiating a single crystal of the compound with an X-ray beam. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the precise coordinates of each atom can be determined.

As of the latest available scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been publicly documented. However, analysis of related isoquinoline (B145761) structures provides a framework for the expected molecular geometry. researchgate.net Such a study for this compound would be invaluable, confirming the planarity of the isoquinoline ring system and the specific conformation of the amine substituent.

Table 1: Anticipated Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.4-1.5 |

Note: This table is populated with hypothetical data based on common parameters for similar small organic molecules and awaits experimental verification.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides the empirical formula and, when combined with molecular weight data from mass spectrometry, confirms the molecular formula. For this compound, the theoretical elemental composition is derived from its molecular formula, C₉H₇FN₂. chemshuttle.com

The analysis is typically performed using a CHN analyzer, a combustion-based method where the sample is burned in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen. Fluorine content is usually determined by other methods, such as ion chromatography after combustion and absorption.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Theoretical % |

| Carbon | C | 12.011 | 66.66 |

| Hydrogen | H | 1.008 | 4.35 |

| Fluorine | F | 18.998 | 11.72 |

| Nitrogen | N | 14.007 | 17.27 |

| Total | 100.00 |

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's elemental makeup and purity.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. A typical analysis involves injecting a solution of the compound onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report a purity of ≥95% for this compound. chemshuttle.com

Table 3: Representative HPLC Method for Purity Analysis of Aromatic Amines

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temp. | 30 °C |

Note: This table presents a typical method for related compounds; specific optimization for this compound would be required.

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. While aromatic amines can be challenging to analyze by GC due to potential peak tailing, derivatization or the use of specialized columns can yield excellent results. A GC analysis would involve vaporizing the sample and passing it through a capillary column with a carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. Due to the polarity of the amine group, specialized columns with basic deactivation are often necessary to achieve sharp, symmetrical peaks.

Given the crystalline nature and likely moderate volatility of this compound, both HPLC and GC represent viable and complementary techniques for rigorous purity assessment.

Computational Chemistry Investigations of 8 Fluoroisoquinolin 1 Amine

Quantum Chemical Calculation Approaches

Quantum chemical calculations are indispensable tools in modern chemistry for predicting the structures, properties, and reactivity of molecules. These methods solve the Schrödinger equation, or its density-functional equivalent, to provide detailed electronic-level information. For a molecule like 8-Fluoroisoquinolin-1-amine, these approaches can elucidate the effects of the fluorine and amine substituents on the isoquinoline (B145761) scaffold.

Density Functional Theory (DFT) is a predominant class of computational methods that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.net DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like substituted isoquinolines. researchgate.netscirp.org

A foundational step in computational analysis is geometry optimization. This process computationally determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state on the potential energy surface. mdpi.com For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

While specific experimental or calculated values for this compound are not present in the searched literature, one can infer expected values from studies on the parent isoquinoline molecule. DFT calculations, for instance using the B3LYP method, provide geometric parameters that are generally in good agreement with experimental data. scirp.orgresearchgate.net The introduction of the fluorine atom at the C8 position and the amine group at the C1 position would be expected to cause localized changes in the geometry of the isoquinoline ring due to electronic and steric effects. For example, the C-F and C-N bond lengths would be specific to their environment, and adjacent bond lengths and angles in the rings would adjust accordingly.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for Isoquinoline (as an example) Data presented here is for the parent isoquinoline molecule and serves as a baseline for understanding the structure of its derivatives.

| Parameter | Calculated (B3LYP) | Experimental |

| Bond Lengths (Å) | ||

| C1-N2 | 1.319 Å | 1.319 Å |

| N2-C3 | 1.361 Å | 1.360 Å |

| C3-C4 | 1.421 Å | 1.422 Å |

| C4-C10 | 1.417 Å | 1.418 Å |

| C5-C6 | 1.373 Å | 1.377 Å |

| Bond Angles (°) | ||

| C1-N2-C3 | 117.2° | 117.1° |

| N2-C3-C4 | 123.5° | 123.4° |

| C3-C4-C10 | 119.2° | 119.1° |

Source: Data adapted from DFT analysis of isoquinoline. researchgate.netarabjchem.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.netnih.gov For this compound, the electron-donating amine group and the electron-withdrawing fluorine atom would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely involving the amine group and the π-system of the rings. The LUMO would be distributed over the electron-deficient regions.

Table 2: Illustrative Frontier Orbital Energies and Properties for Quinoline (B57606) Derivatives This table presents data for various quinoline derivatives to illustrate the range of HOMO-LUMO gaps and related properties. The values for this compound would be specific to its unique substitution pattern.

| Compound (Illustrative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline Derivative 1 | -6.107 | -2.551 | 3.556 |

| Quinoline Derivative 2 | -5.779 | -3.851 | 1.928 |

| Quinoline Derivative 3 | -5.341 | -1.946 | 3.395 |

| Isoquinoline Derivative (MPBID4) | -5.412 | -3.873 | 1.539 |

| Isoquinoline Derivative (MPBID5) | -5.923 | -3.934 | 1.989 |

Source: Data adapted from DFT studies on quinoline and isoquinoline derivatives. nih.govrsc.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of near-zero or intermediate potential. researchgate.net

For this compound, the MEP surface would clearly show the influence of the substituents. A region of high negative potential (red) would be expected around the nitrogen atom of the isoquinoline ring and the lone pair of the exocyclic amine group, highlighting these as primary sites for protonation and hydrogen bonding. researchgate.net Conversely, the fluorine atom, being highly electronegative, would create a region of negative potential around itself but would also influence the potential of adjacent carbon and hydrogen atoms. The hydrogen atoms of the amine group would likely be represented by blue or light blue regions, indicating their positive potential and ability to act as hydrogen bond donors.

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that helps quantify the reactivity at a specific atomic site within a molecule. wikipedia.org It measures the change in electron density at a point 'r' when the total number of electrons in the system changes. wikipedia.orgscm.com There are three main types of Fukui functions:

f+(r): for nucleophilic attack (reactivity towards accepting an electron).

f-(r): for electrophilic attack (reactivity towards donating an electron).

f0(r): for radical attack.

By condensing these functions to individual atoms (condensed Fukui functions), one can rank the atomic sites within a molecule from most to least reactive for each type of attack. scm.comresearchgate.net For this compound, calculations would likely show a high f- value on the nitrogen of the amine group and certain carbon atoms in the ring, indicating their susceptibility to electrophiles. Conversely, high f+ values might be found on other carbon atoms, pointing to sites vulnerable to nucleophiles. Studies on isoquinoline itself have shown that the Fukui function can predict regioselectivity, for example, identifying the C5 and C8 positions as reactive sites. researchgate.netresearchgate.net

Table 3: Illustrative Condensed Fukui Function (f-) Values for Electrophilic Attack on Isoquinoline This table shows representative data for the parent isoquinoline to demonstrate how Fukui functions identify reactive sites. The values would be different for the fluoro-amino substituted derivative.

| Atomic Site | f- (Hirshfeld) | Reactivity Rank |

| C1 | 0.085 | 4 |

| C3 | 0.115 | 1 |

| C4 | 0.091 | 2 |

| C5 | 0.091 | 2 |

| C8 | 0.087 | 3 |

Source: Data adapted from theoretical studies on isoquinoline reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, lone pairs, and delocalization effects. nih.gov It investigates charge transfer and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. arabjchem.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would provide insights into several key features:

Hybridization: It would describe the hybridization of each atom (e.g., sp2 for ring carbons, sp1.34 for the ring nitrogen). icm.edu.pl

Charge Distribution: It would calculate the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Hyperconjugative Interactions: It would identify key stabilizing interactions. A significant interaction would be the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the aromatic ring (acceptor NBOs). This interaction is crucial for understanding the electronic communication between the amine group and the isoquinoline system. The analysis would quantify the stabilization energy (E(2)) for each of these delocalizations. arabjchem.orgnih.gov

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions in a Quinoline Derivative This table provides examples of the types of stabilizing interactions and their energies that NBO analysis reveals. The specific interactions in this compound would involve its unique donor and acceptor orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) Nquinoline | σ(C-C) | 5.85 |

| LP(2) Ssubstituent | σ(N-H) | 6.28 |

| π(C5-C6) | π(C7-C8) | 20.15 |

| π(C9-C10) | π(N2-C3) | 18.50 |

Source: Data adapted from NBO studies on substituted quinoline systems. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations in Chemical Research

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior, including conformational changes, diffusion, and interactions with other molecules.

In the context of this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or within a biological system like a protein binding site. For instance, simulations of liquid isoquinoline have been conducted to investigate translational and rotational diffusion at various temperatures. osti.gov Similar studies on this compound could reveal how the fluorine and amine substituents affect its dynamic properties and intermolecular interactions.

MD simulations are also crucial in studying the stability of ligand-protein complexes. tandfonline.commdpi.com If this compound were to be investigated as a potential drug candidate, MD simulations could predict its binding stability to a target protein. tandfonline.commdpi.com Key metrics from such simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex over the simulation time. mdpi.com

Table 1: Illustrative MD Simulation Parameters for this compound in a Simulated Biological Environment

| Parameter | Value/Setting | Purpose |

| Force Field | CHARMM36 | Describes the potential energy of the system. |

| Water Model | TIP3P | Represents the solvent environment. |

| System Size | ~50,000 atoms | Includes the ligand, protein, water, and ions. |

| Simulation Time | 100 ns | Allows for the observation of significant conformational changes. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates physiological conditions. |

This table presents a typical setup for an MD simulation and is for illustrative purposes.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the computational efficiency of molecular mechanics (MM) for the larger, less reactive environment. youtube.com This approach is particularly useful for studying reactions in large systems like enzymes. youtube.combris.ac.uk

For this compound, QM/MM studies would be invaluable for investigating its reactivity, for example, in an enzyme-catalyzed reaction. The isoquinoline derivative itself would be treated with a QM method to accurately describe the electronic changes during a reaction, while the surrounding protein and solvent would be treated with an MM force field. youtube.com This allows for the study of how the enzyme environment influences the reaction mechanism and energetics. youtube.combris.ac.uk

The choice of the QM method and the definition of the QM/MM boundary are critical for the accuracy of the results. nih.gov Different levels of theory can be employed for the QM region, and their impact on the calculated properties can be assessed. nih.gov

Table 2: Example of a QM/MM Setup for Studying the Interaction of this compound with an Enzyme Active Site

| Component | Method | Rationale |

| QM Region | ||

| This compound | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for describing electronic structure. |

| Key Active Site Residues | Density Functional Theory (DFT) | Includes residues directly involved in chemical transformations or critical interactions. |

| MM Region | ||

| Remainder of Protein | AMBER or CHARMM Force Field | Efficiently models the larger protein structure and its influence on the active site. |

| Solvent (Water) | TIP3P or similar model | Represents the aqueous environment of the biological system. |

This table illustrates a potential QM/MM partitioning for studying this compound in a biological context.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in understanding the relationship between structure and spectroscopic properties.

For this compound, theoretical calculations could predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. chemaxon.comnih.gov The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects. github.ionsf.gov By comparing the calculated spectra with experimental data, one can confirm the molecular structure and assign the observed signals to specific atoms in the molecule. nih.govnih.gov Recent studies have focused on developing accurate computational protocols for predicting ¹⁹F NMR chemical shifts, which would be particularly relevant for this compound. nsf.govrsc.org

Table 3: Hypothetical Calculated vs. Experimental ¹⁹F NMR Chemical Shifts for this compound

| Computational Method | Basis Set | Solvent Model | Calculated ¹⁹F Shift (ppm) | Experimental ¹⁹F Shift (ppm) |

| DFT (ωB97XD) | 6-31+G(d,p) | PCM (Chloroform) | -115.2 | -114.8 |

| DFT (B3LYP) | 6-311++G(2d,p) | PCM (Chloroform) | -116.5 | -114.8 |

This table provides illustrative data to show how computational predictions of NMR shifts are compared with experimental values. The values are hypothetical.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. This provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.

For this compound, computational reaction pathway analysis could be used to study its synthesis or its reactions with other molecules. For example, the mechanisms of isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, have been studied computationally. organic-chemistry.orgyoutube.com Similar investigations for fluorinated derivatives could reveal how the fluorine substituent influences the reaction mechanism. Furthermore, if this compound is involved in a biological process, computational analysis can elucidate the step-by-step mechanism of its interaction with a biological target. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds. nih.gov

A QSPR study of a series of substituted isoquinolines, including this compound, could be performed to predict properties such as solubility, boiling point, or biological activity. nih.govphyschemres.org The first step in a QSPR study is to calculate a set of molecular descriptors that encode the structural information of the molecules. These descriptors can then be correlated with the experimental property of interest using statistical methods like multiple linear regression or machine learning algorithms. physchemres.org

Table 4: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular branching |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energies | Electron donating/accepting ability |

| Geometrical | Molecular Surface Area | Molecular size and shape |

This table lists common types of molecular descriptors that could be calculated for this compound in a QSPR study.

Structure Activity Relationship Sar and Theoretical Drug Design Studies

Foundational Principles of Structure-Activity Relationships

The core principle of SAR lies in the concept that the biological activity of a compound is intrinsically linked to its three-dimensional structure and the physicochemical properties of its functional groups. chemshuttle.comacs.org By systematically modifying the chemical structure of a lead compound, researchers can discern which parts of the molecule are crucial for its biological effects. nih.govnih.gov This process, often iterative, involves making specific chemical alterations—such as adding, removing, or replacing functional groups—and assessing the impact of these changes on biological activity. nih.gov

Key aspects of SAR analysis include:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to interact with a specific biological target. chemshuttle.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical and physical properties of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized molecules.

The ultimate goal of SAR studies is to build a comprehensive understanding of how a molecule's shape, size, charge distribution, and lipophilicity influence its interactions with biological systems, thereby facilitating the design of more effective and safer therapeutic agents. acs.orgmdpi.com

Positional and Substituent Effects on Activity (e.g., C1-NH2, C8-F)

The specific placement of the amino group at the C1 position and the fluorine atom at the C8 position of the isoquinoline (B145761) ring system are critical determinants of the biological activity of 8-Fluoroisoquinolin-1-amine.

The C1-amino group is a key functional group that can significantly influence the molecule's biological profile. In many heterocyclic compounds, an amino group can act as a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets such as enzymes and receptors. nih.gov For instance, in the development of cholinesterase inhibitors, the strategic placement of amino-functionalized fragments on a quinoline (B57606) scaffold was found to be a key determinant of inhibitory activity. nih.gov The amino group in 1-aminoisoquinoline (B73089) derivatives has been shown to be essential for their interaction with various biological targets, contributing to a range of pharmacological activities. acs.org

The C8-fluoro substituent also plays a pivotal role in modulating the molecule's activity, a concept supported by studies on related fluoroquinolines. Research on the mutagenicity of various fluoroquinoline derivatives has demonstrated that the position of fluorine substitution has a profound impact on biological outcomes. While fluorine substitution at some positions can enhance mutagenicity, substitution at position 8 has been observed to cause no marked change in the mutagenic potential of the parent quinoline molecule. nih.gov This suggests that the C8 position may be a suitable point for modification without introducing certain types of toxicity. The electronic properties of the fluorine atom can also influence the reactivity and metabolic stability of the entire molecule.

Role of Fluorine in Modulating Molecular Interactions and Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. nih.gov In this compound, the C8-fluoro atom can modulate molecular interactions and activity through several mechanisms.

Fluorine substitution also has a well-documented effect on lipophilicity, a critical parameter for drug absorption and distribution. While the introduction of a single fluorine atom can sometimes decrease lipophilicity due to its high electronegativity, in many cases, especially in aromatic systems, it can increase lipophilicity by masking polar C-H bonds. This enhanced lipophilicity can improve a molecule's ability to cross cell membranes and reach its target.

Table 1: Mutagenicity of Fluoroquinoline Derivatives in Salmonella typhimurium TA100

| Compound | Mutagenicity (revertants/nmol) |

| Quinoline | 1.8 |

| 6-Fluoroquinoline | 2.5 |

| 8-Fluoroquinoline | 1.7 |

| 6,8-Difluoroquinoline | 0.8 |

| 5,6,7,8-Tetrafluoroquinoline | 0 |

Data adapted from a study on the mutagenicity of fluoroquinoline derivatives. The data illustrates the positional effect of fluorine substitution on biological activity. nih.gov

Significance of the Aminoisoquinoline Scaffold in Bioactive Systems

The aminoisoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov This versatility has led to the development of numerous isoquinoline-based compounds with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. nih.gov

This compound itself is utilized as a key building block in the synthesis of dual serotonin-norepinephrine reuptake inhibitors, highlighting the therapeutic potential of this scaffold in treating psychiatric disorders. chemshuttle.com It is also employed in the development of fluorescent sensors, taking advantage of the inherent fluorescence of the isoquinoline core. chemshuttle.com

The C1-amino group of this compound is a primary site for forming hydrogen bonds. As a hydrogen bond donor, the -NH2 group can interact with electronegative atoms like oxygen and nitrogen in the active site of a protein. libretexts.org It can also act as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. These hydrogen bonding interactions are crucial for the specific recognition and binding of the molecule to its biological target, contributing significantly to its potency and selectivity. nih.gov The ability to form robust hydrogen bond networks is a key feature that underpins the bioactivity of many amino-containing heterocyclic compounds. libretexts.org

Receptor Ligand and Enzyme Inhibitor Design Principles

The design of effective receptor ligands and enzyme inhibitors hinges on the principle of molecular recognition, where a ligand binds to a biological target, typically a protein, to modulate its function. The isoquinoline scaffold, a key component of this compound, is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov

The design principles for inhibitors based on scaffolds like isoquinoline often revolve around key interactions with the target's binding site. For instance, the amine group, such as the one at the 1-position of this compound, can form critical hydrogen bonds or ionic interactions with amino acid residues in a receptor or enzyme active site. In the context of designing dual serotonin-norepinephrine reuptake inhibitors, the amine group of this compound is crucial for interacting with neurotransmitter transporters. nih.gov

In the broader context of isoquinoline derivatives, studies have shown that substitutions at various positions on the isoquinoline ring system dramatically affect their biological activity. For example, in a series of substituted isoquinolin-1-ones, a 3-biphenyl-N-methyl substituent was found to be the most potent for anticancer activity against several human cancer cell lines. japsonline.com This highlights the importance of exploring the chemical space around the core scaffold to optimize interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. nih.gov These models are powerful tools in drug design, enabling the prediction of the activity of novel compounds and providing insights into the molecular properties that govern their biological effects.

QSAR studies are instrumental in accelerating the development of new molecules with desired therapeutic properties by leveraging statistical calculations based on computed chemical, physical, and topological parameters. nih.gov For instance, QSAR studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the enzyme aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer, have revealed the importance of specific molecular descriptors in predicting their bioactivity. nih.gov

2D and 3D-QSAR (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D spatial arrangement of molecular properties.

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as contour maps, indicating regions where bulky groups or specific charge distributions would enhance or diminish activity.

CoMSIA , on the other hand, evaluates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. A key advantage of CoMSIA is that its contour maps highlight regions within the ligand skeletons that are important for activity, offering a more direct guide for designing new compounds.

A 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA) illustrates the power of these methods. The study yielded robust CoMFA and CoMSIA models with high statistical significance, as shown in the table below.

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) |

| CoMFA | 0.660 | 0.938 |

| CoMSIA | 0.596 | 0.895 |

These models indicated that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on the benzene (B151609) ring were favorable for antibacterial activity.

Topological and Physicochemical Descriptors

QSAR models are built upon molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be broadly categorized into topological and physicochemical descriptors.

Topological descriptors are derived from the 2D representation of a molecule and encode information about its size, shape, branching, and atom connectivity. They are computationally inexpensive to calculate and are widely used in QSAR studies.

Physicochemical descriptors , on the other hand, describe properties like lipophilicity (logP), electronic effects (pKa), and molecular shape. These descriptors are crucial for understanding how a drug molecule will interact with its biological target and behave within a biological system.

In the QSAR study of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors were used. nih.gov These descriptors encode 3D information from the molecular structure and were instrumental in building a predictive model for their inhibitory activity against AKR1C3. nih.gov The study found that electron-withdrawing groups at the fifth and sixth positions of the isoquinoline ring led to more potent compounds. nih.gov

Computational Drug Design and Virtual Screening Applications

Computational drug design encompasses a range of in silico techniques used to identify and optimize new drug candidates. Virtual screening, a key component of this approach, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target.

This process can be either structure-based or ligand-based. Structure-based virtual screening relies on the 3D structure of the target protein, using docking simulations to predict how well different molecules will fit into the binding site. Ligand-based methods, in contrast, use the structures of known active compounds to identify other molecules with similar properties.

For example, a computational screening approach was used to identify small molecules that could directly bind to and inhibit the GLI1 transcription factor, a promising target in cancer therapy. This effort led to the discovery of an 8-hydroxyquinoline (B1678124) derivative as a high-affinity binder of GLI1. Subsequent computational analyses suggested that this compound does not prevent GLI1 from binding to DNA but rather induces conformational changes that disrupt its function.

While direct virtual screening studies on this compound are not prominently documented in the reviewed literature, its structural features make it a candidate for such investigations. The isoquinoline core provides a rigid scaffold, the amine group offers a key interaction point, and the fluorine atom can be leveraged for specific interactions and improved pharmacokinetic properties. As a building block, it is used in the synthesis of compounds for psychopharmacology research, where the amine group's interactions with neurotransmitter transporters are of interest. nih.gov

Mechanistic Investigations and Biological Target Identification in Vitro and Theoretical Perspectives

Strategies for Biological Target Identification

The process of identifying the specific cellular components with which a small molecule like 8-Fluoroisoquinolin-1-amine interacts is a multifaceted endeavor. It often involves a combination of experimental and computational methods to provide a holistic view of the compound's mechanism of action. These strategies are designed to pinpoint direct binding partners and to understand the broader biological consequences of these interactions.

Chemical Proteomics Approaches